molecular formula C17H18N6S B15089937 N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide CAS No. 1039455-85-0

N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide

Cat. No.: B15089937
CAS No.: 1039455-85-0
M. Wt: 338.4 g/mol
InChI Key: LEFJEIAOWFXQMK-UHFFFAOYSA-N
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Description

N-(6,10-diazatricyclo[74002,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide is unique due to its specific tricyclic structure and the presence of multiple functional groups. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

1039455-85-0

Molecular Formula

C17H18N6S

Molecular Weight

338.4 g/mol

IUPAC Name

N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide

InChI

InChI=1S/C17H18N6S/c1-22-8-10-23(11-9-22)17(24)21-20-16-14-12(4-2-6-18-14)13-5-3-7-19-15(13)16/h2-7,18H,8-11H2,1H3

InChI Key

LEFJEIAOWFXQMK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=S)N=NC2=C3C(=CC=CN3)C4=C2N=CC=C4

Origin of Product

United States

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